![molecular formula C8H7BrN4 B1292728 7-Bromo-5-methylbenzo[e][1,2,4]triazin-3-amine CAS No. 867330-26-5](/img/structure/B1292728.png)

7-Bromo-5-methylbenzo[e][1,2,4]triazin-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“7-Bromo-5-methylbenzo[e][1,2,4]triazin-3-amine” is a chemical compound with the molecular formula C8H7BrN4 . It is used in various scientific and industrial applications .

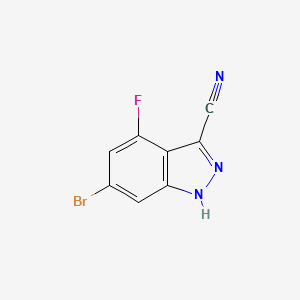

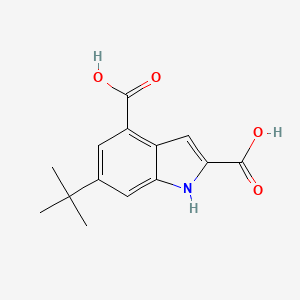

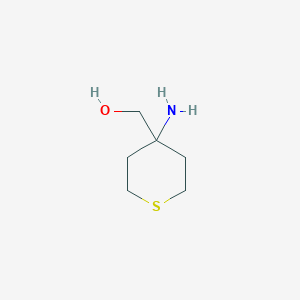

Molecular Structure Analysis

The molecular structure of “7-Bromo-5-methylbenzo[e][1,2,4]triazin-3-amine” consists of a benzotriazine ring with a bromine atom at the 7th position and a methyl group at the 5th position .Physical And Chemical Properties Analysis

“7-Bromo-5-methylbenzo[e][1,2,4]triazin-3-amine” is a solid at room temperature . It has a molecular weight of 239.07 . The compound’s InChI Code is 1S/C8H7BrN4/c1-4-2-5(9)3-6-7(4)11-8(10)13-12-6/h2-3H,1H3,(H2,10,11,13) .Scientific Research Applications

Pharmacology

In pharmacology, 7-Bromo-5-methylbenzo[e][1,2,4]triazin-3-amine is explored for its potential as a precursor in the synthesis of novel compounds with biological activity. Its bromine atom can act as a good leaving group in substitution reactions, allowing for the introduction of various pharmacophores into the triazine ring. This could lead to the development of new drugs with applications in treating diseases such as cancer, where triazine derivatives are known to exhibit antitumor properties .

Material Science

Material scientists are interested in the compound’s potential use in creating new materials. The triazine ring structure of 7-Bromo-5-methylbenzo[e][1,2,4]triazin-3-amine could be incorporated into polymers to enhance thermal stability and flame retardancy. Additionally, its ability to form coordination complexes with metals might be useful in the design of novel catalysts or electronic materials.

Analytical Chemistry

In analytical chemistry, this compound could be used as a reagent or a building block for the synthesis of dyes and chromophores. These compounds could then be employed in various spectroscopic methods, such as fluorescence or UV-Vis spectroscopy, to detect or quantify other substances .

Biochemistry

Biochemists might investigate 7-Bromo-5-methylbenzo[e][1,2,4]triazin-3-amine for its potential to interact with biological macromolecules. It could serve as a scaffold for developing enzyme inhibitors or receptor ligands, aiding in the study of biochemical pathways and the discovery of therapeutic targets .

Environmental Science

Environmental scientists could explore the use of 7-Bromo-5-methylbenzo[e][1,2,4]triazin-3-amine in the detection and removal of pollutants. Its chemical structure might be modified to create sensors that can detect heavy metals or organic pollutants in water sources. Furthermore, it could be used to synthesize compounds that degrade environmental contaminants through advanced oxidation processes .

Agricultural Science

In the field of agricultural science, the compound’s derivatives could be studied for their potential use as pesticides or herbicides. The triazine ring is a common motif in many agrochemicals, and the introduction of different functional groups could lead to the development of new compounds with selective activity against agricultural pests or weeds .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

properties

IUPAC Name |

7-bromo-5-methyl-1,2,4-benzotriazin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN4/c1-4-2-5(9)3-6-7(4)11-8(10)13-12-6/h2-3H,1H3,(H2,10,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGCPQJWQLGCWGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N=C(N=N2)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30647588 |

Source

|

| Record name | 7-Bromo-5-methyl-1,2,4-benzotriazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-5-methylbenzo[e][1,2,4]triazin-3-amine | |

CAS RN |

867330-26-5 |

Source

|

| Record name | 7-Bromo-5-methyl-1,2,4-benzotriazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1292645.png)

![4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde](/img/structure/B1292649.png)

![3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1292651.png)

![6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1292653.png)